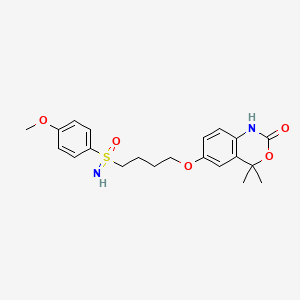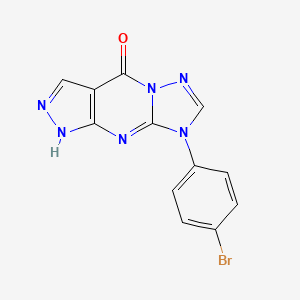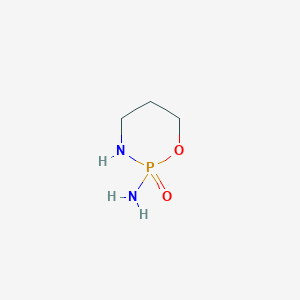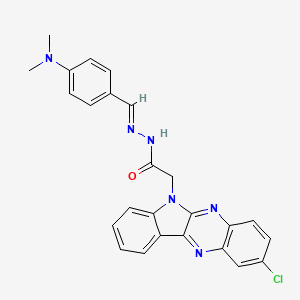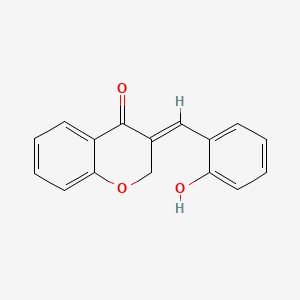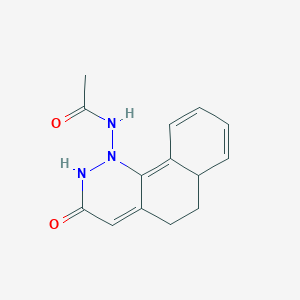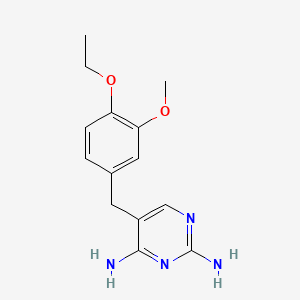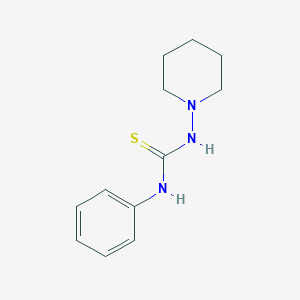![molecular formula C21H18N6O B12750151 2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 192189-29-0](/img/structure/B12750151.png)
2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system
Métodos De Preparación
The synthesis of 2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple steps. One common synthetic route includes the formation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the ethyl and methyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to its specific structure and properties Similar compounds include other pyrrolo[3,2-c]pyridine derivatives, which may have different substituents or ring systems
Propiedades
Número CAS |
192189-29-0 |
|---|---|
Fórmula molecular |
C21H18N6O |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C21H18N6O/c1-3-27-19-13(5-4-9-23-19)21(28)26(2)18-7-6-17(25-20(18)27)15-12-24-16-8-10-22-11-14(15)16/h4-12,24H,3H2,1-2H3 |
Clave InChI |
BOCZNEJOYWHXFD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNC5=C4C=NC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
